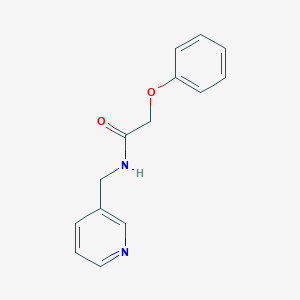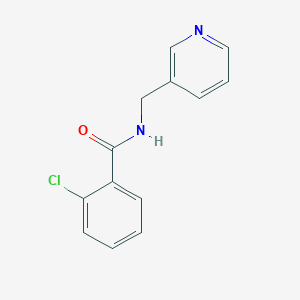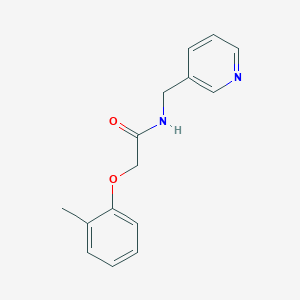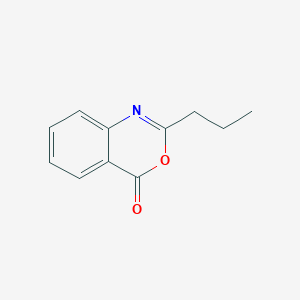
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid” is a chemical compound with the linear formula C10H10N2O2S . It has a molecular weight of 222.267 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H10N2O2S . The compound has a molecular weight of 222.267 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 222.26 and a molecular formula of C10H10N2O2S .Scientific Research Applications
Chemistry and Properties
Research has delved into the chemistry and properties of benzimidazole derivatives, highlighting their preparation procedures, spectroscopic properties, structures, and magnetic properties. Studies have emphasized the potential of these compounds, including analogues of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid, in biological and electrochemical applications due to their notable properties (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzimidazole derivatives are recognized for their wide-ranging pharmacological properties. They have been explored for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. This breadth of application underscores the benzimidazole core's significance in the development of therapeutic agents. Research has shown that substituent variation around the benzimidazole nucleus can yield compounds of therapeutic interest, suggesting a path for the design and synthesis of new drugs incorporating the this compound structure (Babbar, Swikriti, & Arora, 2020).
Biological Activity
The biological activity of benzimidazole derivatives spans across various mechanisms of action, including DNA interaction and enzyme inhibition, reflecting their utility in cancer treatment and other therapeutic areas. These derivatives have been studied for their roles in intercalation with DNA, acting as alkylating agents, and inhibiting enzymes critical for cancer cell proliferation. The diversity in mechanism of action provides a foundation for the development of benzimidazole-based anticancer agents, including those related to this compound (Akhtar et al., 2019).
Drug Development and Design
Benzimidazole derivatives have been integral to drug development, with research focusing on synthetic methods and structure-activity relationships. These efforts aim to optimize the therapeutic profile of benzimidazole-based compounds, leveraging their inherent biological activities for enhanced efficacy and selectivity in drug design. The exploration of synthetic utilities and the therapeutic potential of benzimidazole derivatives, including the structural variant of this compound, underscores their significance in medicinal chemistry (Ibrahim, 2011).
Safety and Hazards
Sigma-Aldrich provides “3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid” to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility for confirming product identity and/or purity . All sales are final .
properties
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-15-10-11-7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHFCKOUJEWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B398696.png)
![2-[(1-Naphthylacetyl)amino]benzamide](/img/structure/B398698.png)




![N-[4-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B398705.png)

![2-(2-methylphenoxy)-N'-[(2-naphthyloxy)acetyl]acetohydrazide](/img/structure/B398707.png)

![4-tert-butyl-N'-[(naphthalen-2-yloxy)acetyl]benzohydrazide](/img/structure/B398710.png)
![3,4-dibromo-2-[(E)-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B398713.png)
![2-[(E)-{[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B398717.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide](/img/structure/B398719.png)